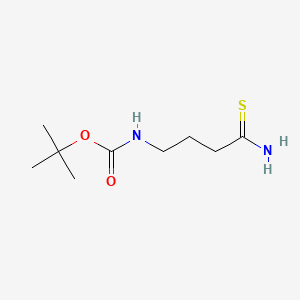
tert-butyl N-(3-carbamothioylpropyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-(3-carbamothioylpropyl)carbamate: is a chemical compound with the molecular formula C9H18N2O2S and a molecular weight of 218.32 g/mol . It is also known by its IUPAC name, tert-butyl 4-amino-4-thioxobutylcarbamate . This compound is typically found in a solid form and has a melting point of 94-95°C . It is used in various chemical reactions and has applications in scientific research.
Applications De Recherche Scientifique
tert-butyl N-(3-carbamothioylpropyl)carbamate has several applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its ability to form stable carbamate linkages.
Méthodes De Préparation
The synthesis of tert-butyl N-(3-carbamothioylpropyl)carbamate involves several steps. One common method is the reaction of tert-butyl carbamate with 3-bromopropylamine in the presence of a base such as cesium carbonate . The reaction is typically carried out in a solvent like 1,4-dioxane at room temperature. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound .
Analyse Des Réactions Chimiques
tert-butyl N-(3-carbamothioylpropyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: It can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form new derivatives.
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, strong acids like trifluoroacetic acid for deprotection, and bases like cesium carbonate for substitution reactions .
Mécanisme D'action
The mechanism of action of tert-butyl N-(3-carbamothioylpropyl)carbamate involves the formation of stable carbamate linkages with target molecules. This interaction can inhibit the activity of enzymes by blocking their active sites or modifying their structure. The compound can also act as a prodrug, releasing active metabolites upon enzymatic cleavage .
Comparaison Avec Des Composés Similaires
tert-butyl N-(3-carbamothioylpropyl)carbamate can be compared with other similar compounds such as:
tert-butyl carbamate: Used as a protecting group for amines and in the synthesis of N-Boc-protected anilines.
tert-butyl N-methylcarbamate: Used in the synthesis of N-methylated derivatives and as a reagent in organic synthesis.
tert-butyl N-(3-bromopropyl)carbamate: Used as an alkylating reagent in the synthesis of various organic compounds.
The uniqueness of this compound lies in its ability to form stable carbamate linkages and its versatility in various chemical reactions and applications .
Propriétés
IUPAC Name |
tert-butyl N-(4-amino-4-sulfanylidenebutyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2S/c1-9(2,3)13-8(12)11-6-4-5-7(10)14/h4-6H2,1-3H3,(H2,10,14)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTYLUDDRSTBRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156642-19-2 |
Source


|
| Record name | tert-butyl N-(3-carbamothioylpropyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![DL-[1,2,3-13C3]Glyceraldehyde](/img/structure/B583801.png)


![D-[2-2H]Glyceraldehyde](/img/structure/B583804.png)



![[1-13C]Glycolaldehyde](/img/structure/B583812.png)
![3-{[(Tert-butoxycarbonyl)amino]methyl}-4-chlorobenzoic acid](/img/structure/B583813.png)

![[1,2-13C2]Glycolaldehyde](/img/structure/B583821.png)
